Cas no 1050424-01-5 (3-(Methylthio)-2-propoxyphenylboronic acid)

3-(Methylthio)-2-propoxyphenylboronic acid is a boronic acid derivative featuring a methylthio and propoxy substituent on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety acts as a key intermediate for forming carbon-carbon bonds in organic synthesis. The methylthio and propoxy groups enhance its reactivity and selectivity in coupling reactions, making it valuable for constructing complex aromatic frameworks. Its stability under typical reaction conditions and compatibility with various catalysts further contribute to its utility in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its reactivity.
3-(Methylthio)-2-propoxyphenylboronic acid structure
1050424-01-5 structure
Product Name:3-(Methylthio)-2-propoxyphenylboronic acid
CAS No:1050424-01-5
MF:C10H15BO3S
MW:226.10
CID:5088818
Update Time:2025-10-28

3-(Methylthio)-2-propoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Methylthio)-2-propoxyphenylboronic acid
    • Inchi: 1S/C10H15BO3S/c1-3-7-14-10-8(11(12)13)5-4-6-9(10)15-2/h4-6,12-13H,3,7H2,1-2H3
    • InChI Key: LLEIUNLLXOGTGD-UHFFFAOYSA-N
    • SMILES: C1(B(O)O)=CC=CC(SC)=C1OCCC

3-(Methylthio)-2-propoxyphenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR023SVY-1g
3-(Methylthio)-2-propoxyphenylboronic acid
1050424-01-5 95%
1g
$800.00 2025-02-13
Aaron
AR023SVY-250mg
3-(Methylthio)-2-propoxyphenylboronic acid
1050424-01-5 95%
250mg
$500.00 2025-02-13

Additional information on 3-(Methylthio)-2-propoxyphenylboronic acid

3-(Methylthio)-2-propoxyphenylboronic Acid: A Comprehensive Overview

The compound 3-(Methylthio)-2-propoxyphenylboronic acid, identified by the CAS number 1050424-01-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The molecule's structure, which includes a methylthio group and a propoxy substituent attached to a phenyl ring, makes it a versatile building block for synthesizing more complex molecules.

Recent studies have highlighted the importance of 3-(Methylthio)-2-propoxyphenylboronic acid in the synthesis of biologically active compounds. Researchers have explored its role in the development of new drug candidates, particularly in the areas of oncology and neurodegenerative diseases. The methylthio group is known to confer stability and reactivity, while the propoxy substituent enhances solubility and bioavailability, making this compound an ideal precursor for drug design.

The synthesis of 3-(Methylthio)-2-propoxyphenylboronic acid involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced methodologies, such as Suzuki-Miyaura coupling reactions, have been employed to attach the boronic acid group to the aromatic ring. These methods not only ensure high yields but also maintain the integrity of the sensitive functional groups present in the molecule.

In terms of applications, 3-(Methylthio)-2-propoxyphenylboronic acid has been utilized in cross-coupling reactions to construct biaryl structures, which are crucial components in many pharmaceutical agents. For instance, its use in the synthesis of kinase inhibitors has shown promise in targeting specific enzymes involved in cancer progression. Additionally, its ability to participate in palladium-catalyzed reactions has expanded its utility in constructing diverse chemical libraries for high-throughput screening.

The structural features of 3-(Methylthio)-2-propoxyphenylboronic acid also make it a valuable tool in materials science. Its ability to form stable bonds with other organic moieties has led to its exploration in the development of advanced materials, such as organic semiconductors and polymer precursors. Researchers have reported that incorporating this compound into polymer frameworks can enhance electronic properties, making it a candidate for next-generation electronic devices.

From an environmental standpoint, the synthesis and application of 3-(Methylthio)-2-propoxyphenylboronic acid have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, ensuring that waste generation and energy consumption are kept to a minimum. This aligns with global efforts to promote sustainable practices within the chemical industry.

In conclusion, 3-(Methylthio)-2-propoxyphenylboronic acid, with its unique structure and versatile properties, continues to play a pivotal role in advancing chemical research and industrial applications. As new studies emerge, this compound is expected to unlock further potential in drug discovery, materials science, and beyond.

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